molecular formula C9H5F3O B13702716 4-(Difluoromethyl)-5-fluorobenzofuran

4-(Difluoromethyl)-5-fluorobenzofuran

Cat. No.: B13702716
M. Wt: 186.13 g/mol
InChI Key: VRNXHIOVPITHMH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with difluoromethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of benzofuran derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-5-fluorobenzofuran may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluorobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

4-(Difluoromethyl)-5-fluorobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluorobenzofuran involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to specific targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-5-fluorobenzofuran is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzofuran ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H5F3O

Molecular Weight

186.13 g/mol

IUPAC Name

4-(difluoromethyl)-5-fluoro-1-benzofuran

InChI

InChI=1S/C9H5F3O/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4,9H

InChI Key

VRNXHIOVPITHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C(F)F)F

Origin of Product

United States

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